2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound is a quinoline-based acetamide derivative featuring a 3,4-dimethylbenzenesulfonyl group at position 3, a fluorine atom at position 6 of the quinoline ring, and an N-(3-methoxyphenyl)acetamide substituent at position 1. Structural elucidation techniques such as NMR and UV spectroscopy (as highlighted in ) are critical for confirming its purity and configuration .
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-16-7-9-21(11-17(16)2)35(32,33)24-14-29(23-10-8-18(27)12-22(23)26(24)31)15-25(30)28-19-5-4-6-20(13-19)34-3/h4-14H,15H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFIJUKDLUTKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Observations:
Sulfonyl Group Variations: The 3,4-dimethylbenzenesulfonyl group in the target compound introduces steric bulk compared to the 4-chlorobenzenesulfonyl group in Analog 1. This may reduce off-target interactions but could limit membrane permeability .
Quinoline Substituents: The 6-fluoro substituent in the target compound improves metabolic stability compared to the 6-ethyl group in Analog 1, which may prolong half-life but reduce solubility . Analog 2’s 7-chloro and carboxylate groups suggest a broader target range (e.g., DNA gyrase inhibition) but higher polarity .
Acetamide Modifications :
- The 3-methoxyphenyl group in the target compound enhances solubility compared to the 3-methylphenyl group in Analog 1. Methoxy’s electron-donating effects may also influence receptor binding .
- Analog 3’s pyrazolyl-acetamide structure facilitates hydrogen bonding, a feature exploited in ligand design for metal coordination .
Crystallography and Modeling: notes the use of SHELX software for small-molecule refinement. Similar methods likely apply to the target compound for resolving conformational flexibility, as seen in Analog 3’s three distinct molecular conformations .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The target compound’s fluorine and methoxy groups balance electronegativity and solubility, making it a candidate for optimization in drug discovery.
- Lumping Strategies : Per , compounds like the target and its analogs may be grouped based on sulfonyl/acetamide motifs to predict reactivity or environmental persistence .
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